molecular formula C12H17ClFNO B6224227 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride CAS No. 2768327-12-2

1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride

Cat. No.: B6224227
CAS No.: 2768327-12-2
M. Wt: 245.7
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Description

1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a fluorophenyl ring, which is further connected to a cyclopentan-1-ol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorobenzylamine. This intermediate is then reacted with cyclopentanone under reductive amination conditions to form the desired product. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-[amino(4-fluorophenyl)methyl]cyclopentanone.

    Reduction: Formation of 1-[amino(4-fluorophenyl)methyl]cyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[amino(4-chlorophenyl)methyl]cyclopentan-1-ol hydrochloride
  • 1-[amino(4-bromophenyl)methyl]cyclopentan-1-ol hydrochloride
  • 1-[amino(4-methylphenyl)methyl]cyclopentan-1-ol hydrochloride

Uniqueness

1-[amino(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

CAS No.

2768327-12-2

Molecular Formula

C12H17ClFNO

Molecular Weight

245.7

Purity

94

Origin of Product

United States

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